molecular formula C18H16N4O3 B5012408 4-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzamide

4-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzamide

Cat. No.: B5012408
M. Wt: 336.3 g/mol
InChI Key: MICOJCLFQZNUMU-UHFFFAOYSA-N
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Description

4-{[3-(4-Oxoquinazolin-3(4H)-yl)propanoyl]amino}benzamide is a quinazolinone-derived compound featuring a propanoyl-amino linker connecting the 4-oxoquinazolin-3(4H)-yl moiety to a benzamide group. Quinazolinones are heterocyclic scaffolds known for diverse pharmacological activities, including antiviral, anticancer, and anti-inflammatory effects .

Properties

IUPAC Name

4-[3-(4-oxoquinazolin-3-yl)propanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c19-17(24)12-5-7-13(8-6-12)21-16(23)9-10-22-11-20-15-4-2-1-3-14(15)18(22)25/h1-8,11H,9-10H2,(H2,19,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICOJCLFQZNUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 4-oxoquinazoline: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic conditions.

    Attachment of Propanoyl Group: The 4-oxoquinazoline is then reacted with a propanoyl chloride in the presence of a base such as pyridine to form the 3-(4-oxoquinazolin-3(4H)-yl)propanoyl intermediate.

    Coupling with Benzamide: Finally, the intermediate is coupled with 4-aminobenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or quinazoline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the quinazoline or benzamide moieties.

    Reduction: Reduced forms of the quinazoline or benzamide moieties.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biology: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 4-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 4-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzamide can be contextualized against the following analogs:

Structural Analogues

Compound Name Key Structural Features Molecular Weight (g/mol) logP Biological Activity Source
Target Compound Quinazolinone core + propanoyl-amino benzamide linker ~350 (estimated) ~2.5† Antiviral (RSV inhibition inferred)
2-Fluoro-N-(4-oxoquinazolin-3(4H)-yl)benzamide Fluoro-substituted benzamide; lacks propanoyl linker 283.26 1.08 Unknown (structural simplicity may limit potency)
Compound 52 (from ) 4-Isopropylbenzyl substituent + 3-methoxypropylamine side chain ~450 (estimated) ~3.2† RSV inhibitor (IC₅₀ ~0.5 µM)
N-(2-(1-Hydroxyheptadecyl)-4-oxoquinazolin-3(4H)-yl)benzamide (Compound 14) Long alkyl chain (C17) + benzamide; modified for surfactant properties ~550 (estimated) ~4.0† Surfactant precursor; low solubility in water

†Estimated based on structural analogs.

Key Comparative Insights

  • Linker Flexibility: The propanoyl-amino linker in the target compound contrasts with the methyl linker in compounds like 4-((2,4-dioxoquinazolin-3(4H)-yl)methyl)benzamide derivatives . The longer chain may improve binding to flexible enzyme pockets (e.g., RSV polymerase) compared to rigid methyl or direct benzamide attachments.
  • Substituent Effects: Electron-Withdrawing Groups: The fluoro substituent in 2-fluoro-N-(4-oxoquinazolin-3(4H)-yl)benzamide enhances electrophilicity but reduces hydrogen-bond donor capacity compared to the target compound’s amino group . Alkyl/Aryl Modifications: Compound 52’s 4-isopropylbenzyl group and 3-methoxypropylamine side chain optimize hydrophobic interactions and solubility, respectively, achieving potent RSV inhibition (IC₅₀ ~0.5 µM) . Surfactant Derivatives: Compounds with long alkyl chains (e.g., C17 in ) exhibit high logP (>4), making them unsuitable for systemic use but viable as surfactants .

Research Findings and Implications

  • Synthetic Strategies : The target compound can be synthesized via amide coupling (e.g., EDCI/HOBt), analogous to methods in . Substituent variations (e.g., isopropylbenzyl, methoxypropyl) are critical for tuning activity .
  • Therapeutic Potential: While RSV inhibition is a primary focus, the lack of surfactant-like alkyl chains (cf. ) positions the target compound for systemic antiviral applications.
  • Unresolved Questions : Exact IC₅₀ values, metabolic stability, and toxicity profiles of the target compound require further study.

Biological Activity

The compound 4-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The structure of this compound can be represented as follows:

C15H15N3O2\text{C}_{15}\text{H}_{15}\text{N}_{3}\text{O}_{2}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the quinazoline core : This is achieved through cyclization reactions involving appropriate precursors.
  • Amidation : The introduction of the benzamide moiety is done via coupling reactions with suitable amine derivatives.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 4-oxoquinazoline exhibit significant antimicrobial properties. For instance, a study reported that compounds similar to this compound displayed potent inhibitory activity against Staphylococcus aureus , with minimal inhibitory concentrations (MICs) ranging from 0.25 to 0.5 µg/mL .

Anticancer Properties

Research has indicated that quinazoline derivatives possess anticancer activity through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, studies have shown that certain 4-oxoquinazoline derivatives can induce apoptosis in cancer cell lines while exhibiting low toxicity to normal cells .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of DNA synthesis : By targeting enzymes involved in nucleotide synthesis.
  • Disruption of cellular signaling : Interfering with pathways such as PI3K/Akt or MAPK, which are crucial for cell survival and proliferation.

Study 1: Antimicrobial Efficacy

In a comparative study, several quinazoline derivatives were synthesized and screened for their antimicrobial efficacy against the ESKAP pathogen panel. The results indicated that compounds similar to this compound exhibited selective and potent activity against multidrug-resistant strains .

Study 2: Anticancer Activity

Another study focused on evaluating the anticancer potential of various quinazoline derivatives on human cancer cell lines. The findings suggested that these compounds could effectively inhibit tumor growth via apoptosis induction, with IC50 values significantly lower than those of standard chemotherapeutic agents .

Data Summary

Biological ActivityObservationsReference
AntimicrobialMICs = 0.25 - 0.5 µg/mL against S. aureus
AnticancerInduces apoptosis in cancer cell lines
Selectivity Index (SI)SI > 10 for non-toxic effects on Vero cells

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